2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C15H16N2O3S2. This compound is known for its unique structural features, which include a sulfanyl group attached to a methylphenyl ring and a sulfamoylphenyl group attached to an acetamide moiety .
Preparation Methods
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methylthiophenol with 4-sulfamoylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfanyl group to a thiol.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and sulfamoyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can be compared with similar compounds such as:
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide: This compound has an additional ethyl group, which may influence its reactivity and biological activity.
2-(4-methylphenylthio)-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but differs in the positioning of the sulfanyl group, affecting its chemical properties.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-2-6-13(7-3-11)21-10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZQPBVVWYUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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